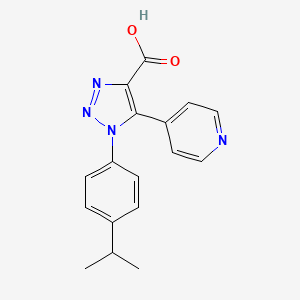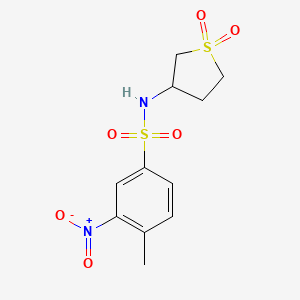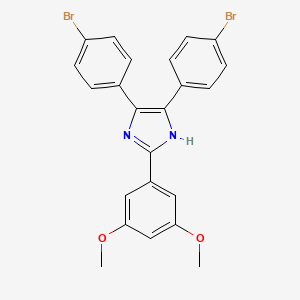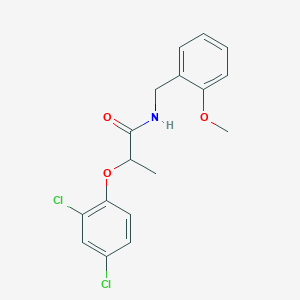![molecular formula C17H18ClNOS B4966717 2-[(4-chlorophenyl)thio]-N-(4-isopropylphenyl)acetamide CAS No. 6217-04-5](/img/structure/B4966717.png)
2-[(4-chlorophenyl)thio]-N-(4-isopropylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-chlorophenyl)thio]-N-(4-isopropylphenyl)acetamide, commonly known as CPIA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. CPIA is a thioamide derivative of acetanilide, and it possesses a unique structure that makes it an attractive compound for various scientific applications.
作用機序
The exact mechanism of action of CPIA is not fully understood, but it is believed to act by inhibiting the synthesis of prostaglandins, which are responsible for inflammation, pain, and fever. CPIA is also believed to inhibit the activity of cyclooxygenase enzymes, which are involved in the synthesis of prostaglandins.
Biochemical and Physiological Effects:
CPIA has been found to possess anti-inflammatory, analgesic, and antipyretic properties, which make it a potential candidate for the development of new drugs. It has also been found to exhibit antitumor activity and antimicrobial activity. CPIA has been shown to be well-tolerated in animal studies, and it has not been associated with any significant adverse effects.
実験室実験の利点と制限
CPIA is a relatively easy compound to synthesize, and it can be obtained in good yields. It has been found to possess a wide range of potential applications in various fields of scientific research. However, one of the limitations of CPIA is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in drug development. Additionally, more studies are needed to determine the optimal dosage and administration route of CPIA for various applications.
将来の方向性
There are several future directions for research on CPIA. One area of interest is the development of new drugs based on the structure of CPIA. Additionally, more studies are needed to determine the optimal dosage and administration route of CPIA for various applications. Further studies are also needed to fully understand the mechanism of action of CPIA and to optimize its use in drug development. Finally, more studies are needed to determine the potential applications of CPIA in other fields of scientific research, such as agriculture and environmental science.
Conclusion:
In conclusion, CPIA is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It possesses anti-inflammatory, analgesic, and antipyretic properties, and it has been found to exhibit antitumor and antimicrobial activity. CPIA is a relatively easy compound to synthesize, and it can be obtained in good yields. However, more studies are needed to fully understand the mechanism of action of CPIA and to optimize its use in drug development.
合成法
The synthesis of CPIA involves the reaction of 4-chlorobenzenethiol with 4-isopropylaniline, followed by acetylation with acetic anhydride. The reaction proceeds in the presence of a suitable catalyst, such as triethylamine, and the product is obtained in good yields. The purity of CPIA can be improved by recrystallization from a suitable solvent.
科学的研究の応用
CPIA has been extensively studied for its potential applications in various fields of scientific research. It has been found to possess anti-inflammatory, analgesic, and antipyretic properties, which make it a potential candidate for the development of new drugs. CPIA has also been found to exhibit antitumor activity, and it has been studied for its potential use in cancer treatment. Additionally, CPIA has been found to possess antimicrobial activity, and it has been studied for its potential use in the development of new antibiotics.
特性
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-(4-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNOS/c1-12(2)13-3-7-15(8-4-13)19-17(20)11-21-16-9-5-14(18)6-10-16/h3-10,12H,11H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NATDFZTUGCUDJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CSC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70387471 |
Source


|
| Record name | ST019274 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70387471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-chlorophenyl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide | |
CAS RN |
6217-04-5 |
Source


|
| Record name | ST019274 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70387471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2-fluorophenyl)acetyl]-2-methylindoline](/img/structure/B4966639.png)
![N-[({4-[(acetylamino)sulfonyl]phenyl}amino)carbonothioyl]-5-chloro-2-methoxybenzamide](/img/structure/B4966641.png)
![({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)[4-methoxy-3-(1H-1,2,4-triazol-1-ylmethyl)benzyl]methylamine](/img/structure/B4966650.png)
![1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B4966656.png)

![2-[(1-{[(4S)-4-isopropenyl-1-cyclohexen-1-yl]methyl}-4-piperidinyl)oxy]-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B4966675.png)
![N-({[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B4966700.png)
![2-[(2-cyclopropyl-4-quinolinyl)carbonyl]-N-propylhydrazinecarbothioamide](/img/structure/B4966704.png)
![4-({[1-(3,5-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}methyl)benzenesulfonamide](/img/structure/B4966710.png)
![N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-[(4,8-dimethyl-2-quinolinyl)thio]acetamide](/img/structure/B4966712.png)


![5-{4-[2-(2-allylphenoxy)ethoxy]-3-bromo-5-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4966736.png)